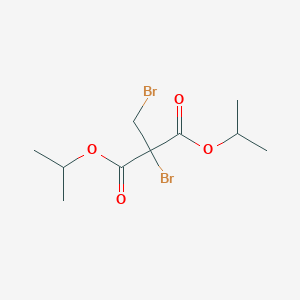
Dipropan-2-yl bromo(bromomethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl bromo(bromomethyl)propanedioate is a chemical compound with the molecular formula C₁₀H₁₆Br₂O₄. . This compound is characterized by the presence of two bromine atoms and a propanedioate group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropan-2-yl bromo(bromomethyl)propanedioate can be synthesized through the bromination of propanedioic acid derivatives. One common method involves the reaction of propanedioic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr₃). The reaction typically occurs under reflux conditions to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl bromo(bromomethyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Major Products Formed
Substitution: Products include alcohols or amines depending on the nucleophile.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids or ketones can be formed.
Applications De Recherche Scientifique
Dipropan-2-yl bromo(bromomethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dipropan-2-yl bromo(bromomethyl)propanedioate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The molecular targets and pathways depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, bromomethyl-, diethyl ester: Similar structure but with ethyl groups instead of isopropyl groups.
2-Bromo-2-methylpropane: A simpler compound with a single bromine atom and a methyl group.
Uniqueness
Dipropan-2-yl bromo(bromomethyl)propanedioate is unique due to its dual bromine atoms and propanedioate ester structure, which provide versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
90383-50-9 |
|---|---|
Formule moléculaire |
C10H16Br2O4 |
Poids moléculaire |
360.04 g/mol |
Nom IUPAC |
dipropan-2-yl 2-bromo-2-(bromomethyl)propanedioate |
InChI |
InChI=1S/C10H16Br2O4/c1-6(2)15-8(13)10(12,5-11)9(14)16-7(3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
YNVTWKPUUMPDOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(CBr)(C(=O)OC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14362925.png)
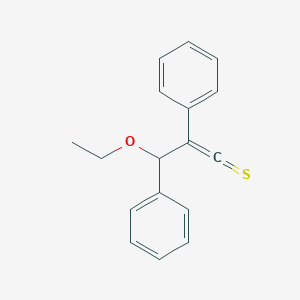
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
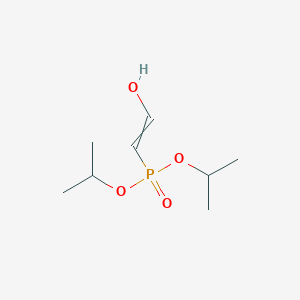
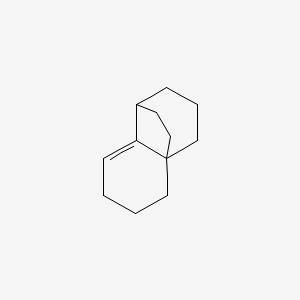

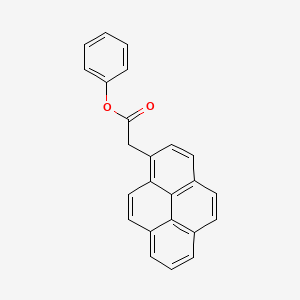
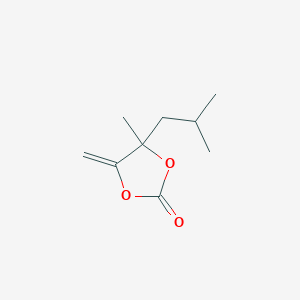
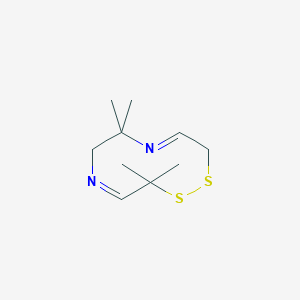
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
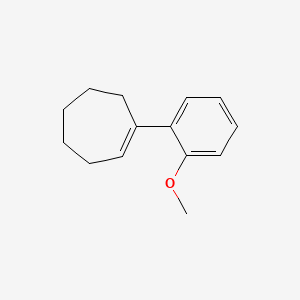
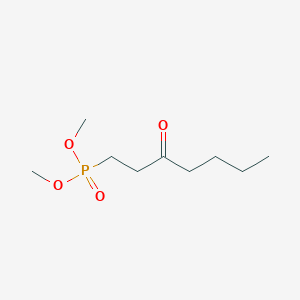
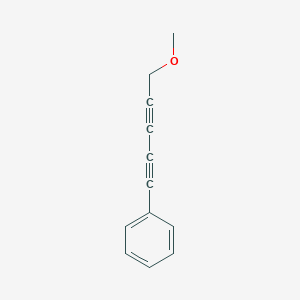
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
